
2-(4-Chlorophenyl)butanenitrile
カタログ番号 B2603200
CAS番号:
39066-10-9
分子量: 179.65
InChIキー: CPOQXAYHQYYHHU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
2-(4-Chlorophenyl)butanenitrile is an organic compound with the molecular formula C10H10ClN . It has a molecular weight of 179.65 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-(4-Chlorophenyl)butanenitrile is 1S/C10H10ClN/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6,8H,2H2,1H3 . This indicates that the molecule consists of a butanenitrile chain with a chlorophenyl group attached at the second carbon.Physical And Chemical Properties Analysis
2-(4-Chlorophenyl)butanenitrile is a liquid at room temperature .科学的研究の応用
Enantioselective Synthesis and Applications
- Lipase-Catalyzed Enantiomer Separation : The enzymatic resolution of racemic compounds related to 2-(4-Chlorophenyl)butanenitrile demonstrates the utility of lipases for achieving enantioselective synthesis. This approach is pivotal for the production of optically pure compounds used in pharmaceuticals and fine chemicals (Kamal, Khanna, & Krishnaji, 2007).
Photogeneration and Reactivity of Aryl Cations
- Photogeneration of Aryl Cations : Research on the photochemistry of chlorophenols related to 2-(4-Chlorophenyl)butanenitrile explores the generation and reactivity of aryl cations, offering insights into synthetic pathways for arylated products. This has implications for the development of novel organic synthesis methods (Protti, Fagnoni, Mella, & Albini, 2004).
Environmental Sensing and Remediation
- Electrochemical Sensing of Chlorophenols : The development of sensitive electrochemical sensors for chlorophenols, based on graphene oxide and NiO nanoparticles, showcases applications in environmental monitoring. Such sensors are crucial for detecting pollutants in water sources (Shabani‐Nooshabadi, Roostaee, & Tahernejad-Javazmi, 2016).
Photocatalytic Degradation of Environmental Pollutants
- Copper-Doped Titanium Dioxide for Degradation of Chlorophenols : Research into the photocatalytic degradation of chlorophenols using copper-doped titanium dioxide under visible light highlights the potential for remediating environmental pollutants. This technique offers a sustainable approach to water purification by degrading harmful organic compounds (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).
Safety and Hazards
特性
IUPAC Name |
2-(4-chlorophenyl)butanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6,8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOQXAYHQYYHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)butanenitrile | |
Synthesis routes and methods I
Procedure details


To a suspension of 0.42 g (10.5 mmol) NaH (60% dispersion in mineral oil) were added at ambient temperature 1.67 g (11 mmol) 4-chlorophenyl-acetonitrile in 10 ml anhydrous tetrahydrofuran. The reaction mixture was stirred at ambient temperature for 2 hours and then cooled to −20° C. 0.78 ml (10.5 mmol) Bromoethane was added drop-wise to the reaction mixture over 30 minutes. The reaction was warmed to ambient temperature while stirring over 2 hours. The reaction mixture was quenched by addition of 20 ml of saturated ammonium chloride solution. Dichloromethane was added, the organic phase was separated and the aqueous phase washed with dichloromethane. The combined organic phase was dried over MgSO4 and evaporated to afford rac-2-(4-chloro-phenyl)butyronitrile as a brown oil that did not require further purification. NMR (CDCl3, ppm): 0.80 (3H, t), 1.82 (2H, dq), 3.64 (1H, t), 7.30-7.15 (4H, m).




Synthesis routes and methods II
Procedure details


A mixture of NaH (4.0 g, 99 mmol) in 50 mL NMP stirred at 0° C., was treated dropwise with a mixture of bromoethane (11 g, 99 mmol) and 2-(4-chlorophenyl)acetonitrile (15 g, 99 mmol) in 20 mL ether. The mixture was stirred at room temperature for 2 hours, cooled to 0° C., and quenched carefully with H2O. The resulting mixture was neutralized with 10% HCl to a pH of 5. The mixture was extracted with ether (3×50 mL). The combined organic layers were washed with brine (30 mL), dried over anhydrous Na2SO4, concentrated in vacuo, and purified by column chromatography eluting with 5% EtOAc/hexane to give 9.1 g of the product as a pale yellow oil.





Name
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-[5-nitro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2603120.png)
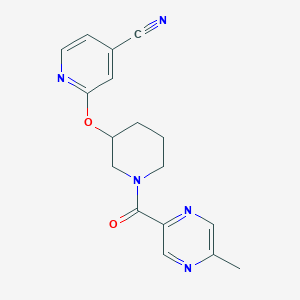
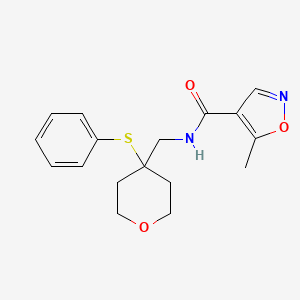
![1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2603124.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2603126.png)
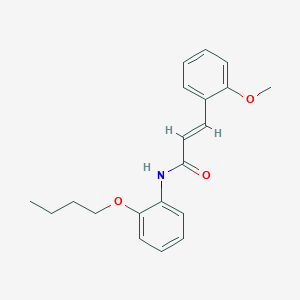

![[2-(5-Methoxy-2-methyl-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2603131.png)
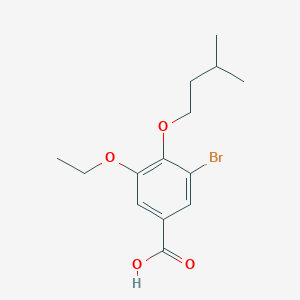
![5-methyl-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-2-thiophen-2-yl-1,3-oxazole](/img/structure/B2603134.png)
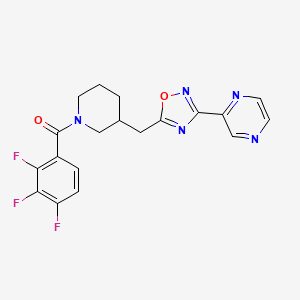
![3-Butylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2603137.png)
